3,4-dimethyl-N-propylbenzamide
Description
3,4-Dimethyl-N-propylbenzamide (C₁₂H₁₇NO) is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 3- and 4-positions and an N-propyl substituent. For instance, benzamides with alkyl or amino substituents are frequently explored for their ability to modulate solubility, reactivity, and biological activity .
Properties
IUPAC Name |
3,4-dimethyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-7-13-12(14)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPONPOUPKWFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-propylbenzamide typically involves the condensation of 3,4-dimethylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:
3,4-dimethylbenzoic acid+propylamine→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: 3,4-dimethyl-N-propylamine.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dimethyl-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-propylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Single 3-methyl group on the benzene ring; N-substituent is a hydroxy-containing branched alkyl chain. Key Features: The hydroxyl and tertiary carbon in the N-substituent enhance polarity, making it suitable as an N,O-bidentate ligand for metal-catalyzed C–H functionalization . Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
3,4-Diamino-N-[3-(dimethylamino)propyl]benzamide (): Substituents: 3,4-Diamino groups on the benzene ring; N-substituent is a dimethylaminopropyl chain. This structure is explored in drug design for CNS-targeting molecules .
3,4-Dimethyl-N-propylbenzamide (Target Compound): Substituents: 3,4-Dimethyl groups on the benzene ring; straight-chain N-propyl group. Key Features: Methyl groups reduce polarity compared to amino analogs, enhancing lipid solubility.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
